6-ethyl-2-propylpyrimidin-4(3H)-one
Description
Significance of Pyrimidinone Scaffolds in Medicinal Chemistry and Biological Systems
The pyrimidine (B1678525) ring system is a fundamental component of various biological molecules, including the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. wikipedia.orgbohrium.com This inherent biological relevance has made the pyrimidinone scaffold a "privileged" structure in medicinal chemistry. bohrium.com Its versatile structure allows for numerous modifications, leading to a wide range of pharmacological activities. bohrium.comresearchgate.net
Derivatives of pyrimidinone have been investigated for a multitude of therapeutic applications, including:
Anticancer agents: Pyrimidine-based compounds are utilized in cancer chemotherapy, with some acting as inhibitors of protein kinases like Aurora kinase and polo-like kinase, which are involved in cell cycle regulation. nih.govnih.gov
Antiviral agents: The structural similarity to nucleobases makes pyrimidinone derivatives effective antiviral agents, such as the HIV drug zidovudine. wikipedia.orgnih.gov
Antimicrobial and antifungal agents: Certain fluoro-containing pyrimidines serve as intermediates in the synthesis of antifungal drugs. nih.gov
Anti-inflammatory agents: Some pyrimidine analogs have demonstrated anti-inflammatory effects. gsconlinepress.com
Other therapeutic areas: Research has explored pyrimidinone derivatives for their potential as analgesic, anticonvulsant, and antiparkinsonian agents. wisdomlib.org They have also been investigated as renin inhibitors for cardiovascular applications. nih.gov
The fusion of the pyrimidine ring with other heterocyclic scaffolds can enhance its interaction with biological targets. bohrium.com
Historical Perspective of Pyrimidinone Derivatives Research
The study of pyrimidines dates back to the 19th century. In 1818, alloxan, a pyrimidine derivative, was isolated from the breakdown products of uric acid. gsconlinepress.com The first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic investigation of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and proposed the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org
Over the past several decades, research into pyrimidine derivatives has expanded significantly, driven by their diverse biological activities. bohrium.com A notable development was the discovery of pyrimidone-based HIV integrase inhibitors, leading to the FDA-approved drug Raltegravir. nih.gov The ongoing research continues to explore new synthetic strategies and therapeutic applications for this important class of compounds. researchgate.netgsconlinepress.com
Overview of Structural Features and Nomenclature within the Pyrimidinone Family
Pyrimidinones (B12756618) are heterocyclic compounds with the general formula C4H4N2O. nih.gov They exist as two main isomers: 2-pyrimidone and 4-pyrimidone. wikipedia.org The nomenclature can be complex due to tautomerism. For example, 4-hydroxypyrimidine (B43898) is more accurately named 4(3H)-pyrimidinone or 4(1H)-pyrimidinone. wikipedia.orgnist.gov The International Union of Pure and Applied Chemistry (IUPAC) name for 4-pyrimidone is 1H-Pyrimidin-6-one. wikipedia.org
The pyrimidine ring is aromatic and can be substituted at various positions to create a vast library of derivatives. wikipedia.org The synthesis of pyrimidines typically involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (B33335), or guanidines. wikipedia.org
Table 1: Interactive Data Table of Selected Pyrimidinone Derivatives
| Compound Name | Molecular Formula | Key Structural Features |
| 4(3H)-Pyrimidinone | C4H4N2O | Parent pyrimidinone structure with a ketone at position 4. sigmaaldrich.com |
| 6-Ethyl-5-fluoro-4(3H)-pyrimidone | C6H7FN2O | Ethyl group at position 6 and a fluorine atom at position 5. nih.gov |
| 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic Acid, Ethyl Ester | C14H16N2O3 | Tetrahydropyrimidine core with methyl, oxo, phenyl, and ethyl carboxylate substituents. scbt.com |
| 6-ethyl-2,4-diaminopyrimidine | Not Applicable | A diaminopyrimidine with an ethyl group at position 6. nih.gov |
Research Focus on 6-Ethyl-2-propylpyrimidin-4(3H)-one within this Chemical Class
While the broader class of pyrimidinones is extensively studied, specific research on This compound is less documented in publicly available literature. However, related structures provide insights into its potential properties and areas of research interest. For instance, compounds with substitutions at the 2, 4, and 6 positions of the pyrimidine ring are common in medicinal chemistry research. The presence of alkyl groups like ethyl and propyl suggests a focus on creating lipophilic analogs to potentially enhance membrane permeability or interaction with hydrophobic binding pockets of biological targets.
Research on structurally similar compounds, such as 6-ethyl-2,4-diaminopyrimidine derivatives as renin inhibitors, highlights the potential for a this compound scaffold to be explored for various therapeutic targets. nih.gov Further investigation would be necessary to synthesize and evaluate the specific biological activities of this particular compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-ethyl-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-3-5-8-10-7(4-2)6-9(12)11-8/h6H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
UNKPKCLCMPQPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=O)N1)CC |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 6 Ethyl 2 Propylpyrimidin 4 3h One and Its Analogs
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is employed to determine the precise structure and functional groups present in 6-ethyl-2-propylpyrimidin-4(3H)-one and its analogs.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the pyrimidinone ring is typically observed at a significantly downfield chemical shift, often in the range of 160-175 ppm. The chemical shifts of the other ring carbons and the substituent carbons provide further structural confirmation. rsc.org
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 12.0 (broad singlet) | - |
| C5-H | 5.5 - 6.5 (singlet) | 100 - 110 |
| Ethyl-CH₂ | 2.4 - 2.8 (quartet) | 25 - 35 |
| Ethyl-CH₃ | 1.1 - 1.4 (triplet) | 10 - 15 |
| Propyl-CH₂ (α) | 2.5 - 2.9 (triplet) | 35 - 45 |
| Propyl-CH₂ (β) | 1.5 - 1.9 (sextet) | 20 - 25 |
| Propyl-CH₃ | 0.8 - 1.1 (triplet) | 10 - 15 |
| C2 | - | 155 - 165 |
| C4 (C=O) | - | 160 - 170 |
| C6 | - | 150 - 160 |
Note: These are predicted values based on the analysis of similar compounds and are subject to variation based on solvent and other experimental conditions.
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. A prominent band would be observed for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrimidinone ring would appear as a broad band in the range of 3100-3300 cm⁻¹. Additionally, C-H stretching vibrations from the ethyl and propyl groups would be seen around 2850-3000 cm⁻¹. The presence of these characteristic bands provides strong evidence for the pyrimidin-4(3H)-one core structure. nih.govcore.ac.uk
Interactive Data Table: Characteristic IR Absorption Bands for Pyrimidin-4(3H)-ones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3300 (broad) |
| C=O | Stretching | 1650 - 1700 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=C / C=N | Ring Stretching | 1500 - 1650 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. The fragmentation pattern can also be informative, with characteristic losses of the ethyl and propyl substituents helping to confirm the structure. The fragmentation of pyrimidin-4(3H)-ones often involves pathways characteristic of the two possible NH tautomers. researchgate.net
Tautomerism and Prototropic Equilibria in Pyrimidin-4(3H)-one Systems
Pyrimidin-4(3H)-one and its derivatives can exist in different tautomeric forms due to the migration of a proton. chemicalbook.com The predominant form is the keto or lactam form, 4(3H)-pyrimidinone, but it can also exist in equilibrium with its enol or lactim form, 4-hydroxypyrimidine (B43898). nih.gov The position of this equilibrium is a critical aspect of their chemistry.
The nature and position of substituents on the pyrimidine (B1678525) ring can significantly influence the tautomeric equilibrium. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomers to varying extents. nih.gov For example, studies on related heterocyclic systems have shown that the introduction of certain substituents can shift the equilibrium towards one tautomer over the other. researchgate.net While specific studies on the 6-ethyl and 2-propyl substituents are not detailed in the provided results, it is understood that alkyl groups are generally weak electron-donating groups, which would subtly influence the electron distribution in the ring and thus the tautomeric preference. The stability of tautomers can also be affected by solvation, with different solvents potentially favoring different forms. nih.gov
The pyrimidin-4(3H)-one system contains multiple basic nitrogen atoms, and their protonation stages can be investigated using spectroscopic techniques. The basicity of the nitrogen atoms is influenced by the electronic effects of the substituents. Computational studies on related pyrimidine systems help in understanding the protonation sites and the relative stabilities of the resulting cations. researchgate.net Spectroscopic methods, particularly NMR, can be used to monitor the changes in chemical shifts upon protonation, providing insights into the site of protonation and the electronic redistribution within the molecule. The study of protonation is important as it can affect the molecule's solubility, reactivity, and biological interactions.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, thereby revealing the molecule's conformation and its packing within the crystal lattice. The study of pyrimidinone derivatives through X-ray crystallography offers critical insights into their solid-state architecture and the nature of the intermolecular forces that govern their crystal packing. These interactions are fundamental to understanding the physical and chemical properties of these compounds. nih.govmdpi.com
A pertinent example is the crystal structure of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one , a close analog of the title compound. nih.gov The crystallographic data for this compound reveals a planar pyrimidine ring system. In the crystal lattice, molecules of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one are linked by a pair of N—H⋯O hydrogen bonds to form centrosymmetric dimers. nih.gov This dimerization is a recurrent and highly stable motif in the crystal structures of pyrimidinones (B12756618). nih.govacs.org The hydrogen bond involves the hydrogen atom on the N3 nitrogen of the pyrimidine ring and the oxygen atom of the carbonyl group at the C4 position.
The detailed crystallographic data for 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one is presented in the table below.
| Parameter | Value |
| Compound Name | 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one |
| Chemical Formula | C₇H₉FN₂O₂ |
| Molecular Weight | 172.16 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.5711 (4) |
| b (Å) | 8.4985 (8) |
| c (Å) | 10.8546 (11) |
| α (°) | 88.043 (2) |
| β (°) | 79.737 (3) |
| γ (°) | 79.616 (2) |
| Volume (ų) | 408.13 (7) |
| Z | 2 |
| Crystal data for 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. nih.gov |
The intermolecular interactions in pyrimidinone crystals are not limited to the primary N—H⋯O hydrogen bonds. Weaker C—H⋯O interactions and, in some cases, π–π stacking interactions also contribute to the stability of the crystal packing. researchgate.netresearchgate.net The nature and prevalence of these interactions are influenced by the substituents on the pyrimidine ring. acs.org For instance, the presence of aromatic rings can lead to significant π–π stacking interactions, which organize the molecules into columnar or layered structures. researchgate.net
In the case of this compound, it is highly probable that the dominant intermolecular interaction will be the formation of centrosymmetric dimers via N—H⋯O hydrogen bonds, similar to its fluorinated analog. The ethyl and propyl groups, being flexible alkyl chains, are likely to adopt conformations that allow for efficient crystal packing, potentially engaging in weak van der Waals interactions with neighboring molecules.
The table below summarizes the key intermolecular interactions observed in the crystal structures of various pyrimidinone derivatives, providing a basis for the expected interactions in this compound.
| Interaction Type | Description | Typical Distance/Geometry | Observed in Analogs |
| N—H⋯O Hydrogen Bond | Forms strong, centrosymmetric dimers between two pyrimidinone molecules. nih.gov | N⋯O distance: ~2.8 Å; N—H⋯O angle: ~170-180° nih.gov | Yes nih.govresearchgate.netnih.gov |
| C—H⋯O Hydrogen Bond | Weaker interactions involving carbon-hydrogen bonds and the carbonyl oxygen. nih.gov | C⋯O distance: ~3.0-3.5 Å; C—H⋯O angle: >120° researchgate.net | Yes researchgate.net |
| π–π Stacking | Occurs between the aromatic pyrimidine rings of adjacent molecules. | Centroid-centroid distance: ~3.5-3.8 Å researchgate.net | Yes, particularly in derivatives with planar aromatic substituents researchgate.net |
The comprehensive analysis of the crystal structures of pyrimidinone analogs provides a detailed picture of the solid-state architecture and the hierarchy of intermolecular forces at play. This knowledge is crucial for understanding the structure-property relationships within this class of compounds. mdpi.com
Chemical Reactivity and Derivatization of the Pyrimidin 4 3h One Core
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidin-4(3H)-one ring possesses a unique electronic structure that dictates its reactivity towards electrophiles and nucleophiles. The ring is generally considered electron-deficient, which makes electrophilic substitution challenging unless strongly activating groups are present. Conversely, this electron deficiency facilitates nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups or by the presence of a good leaving group.
Nucleophilic Substitution: Nucleophilic substitution is a more common reaction pathway for pyrimidine derivatives. While the parent compound 6-ethyl-2-propylpyrimidin-4(3H)-one lacks a typical leaving group on the ring, derivatives such as halopyrimidines are highly susceptible to nucleophilic attack. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions have been effectively used to functionalize the pyrimidine ring, enabling the introduction of various carbon-based substituents. researchgate.net The reactivity of halopyrimidines can be strategically controlled; for example, in 2,4-dihalopyridines, a related heterocyclic system, nucleophilic substitution can be directed to the 2- or 6-position by introducing a trialkylsilyl group at a neighboring carbon, overcoming the inherent preference for substitution at the 4-position. nih.gov General reactivity studies on substituted pyrimidinones (B12756618) confirm their ability to undergo nucleophilic substitution to introduce different functional groups.
Electrophilic Substitution: Direct electrophilic substitution on the pyrimidinone ring is less common due to its electron-deficient character. However, the presence of the alkyl groups (ethyl and propyl) and the oxo functionality can influence the regiospecificity of such reactions should they occur under forcing conditions. More advanced strategies, such as a deconstruction-reconstruction approach, can effect net C-H functionalization on pyrimidine rings, showcasing a modern method for diversification that circumvents the challenges of classical electrophilic substitution. nih.gov
Table 1: Summary of Substitution Reactions on the Pyrimidine Core
| Reaction Type | Reagents/Conditions | Position of Substitution | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | |||
| Suzuki Coupling | Pd catalyst, Base, Boronic acid | 2, 4, or 6 (with leaving group) | Aryl/Alkyl-substituted pyrimidinone |
| Stille Coupling | Pd catalyst, Organostannane | 2, 4, or 6 (with leaving group) | Aryl/Alkyl-substituted pyrimidinone |
| General Nucleophilic Attack | Various Nucleophiles | 2, 4, or 6 (with leaving group) | Variously functionalized pyrimidinones |
| C-H Functionalization | |||
| Deconstruction-Reconstruction | N-arylpyrimidinium salt formation, Recyclization | C2 | 2-substituted pyrimidinones nih.gov |
Functionalization of Alkyl Side Chains (e.g., ethyl and propyl groups)
The ethyl and propyl groups attached to the pyrimidinone core at positions 6 and 2, respectively, are not merely passive substituents. They offer additional sites for chemical modification, allowing for the extension and elaboration of the core structure.
One of the primary methods for functionalizing such alkyl side chains is through free-radical halogenation. The benzylic-like position of the carbon atom adjacent to the pyrimidine ring is particularly susceptible to radical attack. A notable example is the bromination of the methyl group on a related pyrido[2,3-d]pyrimidin-4(3H)-one structure. nih.gov Treatment of the 2-acetyl derivative of 8-deaza-6-methylpterin with bromine resulted in the selective formation of the 6-(bromomethyl) derivative, which serves as a versatile intermediate for further nucleophilic displacement reactions. nih.gov This strategy is directly applicable to the ethyl group of this compound, enabling the introduction of a halogen which can then be substituted by a variety of nucleophiles to create a diverse library of analogs.
Furthermore, the alkyl side chains can potentially undergo oxidation reactions under specific conditions to introduce carbonyl or hydroxyl functionalities, although such transformations require careful control to avoid over-oxidation or ring degradation.
Table 2: Representative Reactions for Alkyl Side-Chain Functionalization
| Reaction Type | Reagents/Conditions | Target Side Chain | Intermediate Product | Potential Final Products |
|---|---|---|---|---|
| Radical Halogenation | N-Bromosuccinimide (NBS), Light/Initiator | α-carbon of ethyl/propyl group | α-Bromoalkyl pyrimidinone | Amines, Ethers, Esters, Nitriles |
| Oxidation | Mild Oxidizing Agents (e.g., SeO₂) | α-carbon of ethyl/propyl group | α-Ketoalkyl pyrimidinone | Further derivatized ketones |
Synthesis of Fused Heterocyclic Systems Containing the Pyrimidinone Moiety (e.g., triazolopyrimidines)
The pyrimidin-4(3H)-one scaffold is an excellent building block for the synthesis of more complex, fused heterocyclic systems. These fused rings often lead to compounds with significant biological activities. The inherent functionalities of the pyrimidinone ring, such as the endocyclic nitrogen atoms and the carbonyl group, can be strategically utilized in cyclocondensation reactions.
A prominent example is the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov A common strategy involves the reaction of a pyrimidine derivative with hydrazine (B178648) or substituted hydrazines to form a hydrazinopyrimidine, which then undergoes cyclization with a one-carbon synthon (like formic acid or an orthoester) to yield the fused triazole ring. Another powerful method is the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds, a reaction that builds the pyrimidine ring onto a pre-existing triazole. nih.gov
Similarly, the pyrimidinone core can be fused with other heterocycles. The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, such as 6-ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one, involves building the pyrimidine ring onto a substituted thiophene (B33073) precursor or vice versa. bldpharm.com Another related fused system, 4,5-dihydrothieno[3,2-e] researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidine, has been synthesized, demonstrating the construction of complex polycyclic structures from pyrimidine intermediates. researchgate.net Additionally, pyrido[2,3-d]pyrimidines can be formed through condensation reactions, highlighting the broad utility of pyrimidinones in creating diverse fused scaffolds. nih.gov
Table 3: Examples of Fused Heterocyclic Systems from Pyrimidinone Precursors
| Target Fused System | General Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidines | Cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds. | 3-Aminotriazole, β-ketoesters | nih.gov |
| Thieno[2,3-d]pyrimidines | Cyclization of 2-amino-3-cyanothiophenes with acid anhydrides or isothiocyanates. | 2-Amino-3-cyanothiophene derivatives | bldpharm.com |
| Thieno[3,2-e] researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidines | Multistep synthesis involving cyclization of a thienopyrimidine intermediate. | Hydrazine, 2-chloro-N-arylacetamides | researchgate.net |
| Pyrido[2,3-d]pyrimidines | Condensation of α,β-unsaturated ketones with 4-aminopyrimidine (B60600) derivatives. | Chalcones, 4-amino-6-hydroxy-2-mercaptopyrimidine | nih.gov |
Biological Activities and Mechanistic Investigations of Pyrimidin 4 3h One Derivatives
Antimicrobial Activity
The quest for novel antimicrobial agents is a perpetual challenge in the face of rising drug resistance. Pyrimidin-4(3H)-one derivatives have emerged as a promising scaffold in the development of new antimicrobial drugs, exhibiting efficacy against a range of bacteria, fungi, and viruses.
Antibacterial Efficacy Against Various Bacterial Strains
Numerous studies have demonstrated the potent antibacterial activity of pyrimidin-4(3H)-one derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L for the majority of the compounds. nih.gov Similarly, certain pyranopyrimidinone derivatives have displayed superb antibacterial activities against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with one compound exhibiting more potent activity against methicillin-resistant S. aureus (MRSA) than the standard drug levofloxacin. researchgate.net
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been extensively studied for their antibacterial properties. A series of these compounds, when tested against S. aureus, B. subtilis, E. coli, and Pseudomonas aeruginosa, showed that some derivatives exhibited good activity against all tested bacterial strains. hilarispublisher.com Another study on thieno[3,2-d]pyrimidin-4-one derivatives revealed that compounds with specific substitutions showed significant activity against various bacteria, including Enterococcus faecalis and Proteus vulgaris, with some being superior to the standard drug ciprofloxacin. psu.edu Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of S. aureus DNA polymerase III and have shown growth inhibition of several other Gram-positive bacteria. nih.gov
Interactive Table: Antibacterial Activity of Pyrimidin-4(3H)-one Derivatives
| Derivative Class | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones | Various bacteria | MIC: 4–20 μmol/L | nih.gov |
| Pyranopyrimidinones | S. aureus, B. subtilis, E. coli | MIC: 3.91 to 7.81 μg/mL | researchgate.net |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good activity | hilarispublisher.com |
| Thieno[3,2-d]pyrimidin-4-ones | E. faecalis, P. vulgaris | Significant activity | psu.edu |
One of the key mechanisms underlying the antibacterial action of some pyrimidine (B1678525) derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the folic acid metabolism pathway, which is essential for DNA synthesis and cell replication in bacteria. researchgate.net By inhibiting this enzyme, pyrimidine derivatives can effectively halt bacterial growth. researchgate.net
Several classes of pyrimidine derivatives, including those with 2,4-diamino substitutions, have been designed as non-classical antifolates that selectively target bacterial DHFR over its human counterpart. orscience.ru For example, novel 2-hydrazino-pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antifolate activity against DHFR from various opportunistic pathogens like Mycobacterium avium. researchgate.net Furthermore, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been developed as potential DHFR inhibitors, with some showing substrate activity with the enzyme. nih.gov The development of pyrimidine-clubbed benzimidazole (B57391) derivatives as potential DHFR inhibitors has also been explored, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria. nih.gov
Antifungal Efficacy
In addition to their antibacterial properties, pyrimidin-4(3H)-one derivatives have demonstrated significant antifungal activity against various fungal pathogens. A study on thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed that several compounds exhibited excellent antifungal activity against eight fungal species, with some being 10-15 times more potent than the control drugs ketoconazole (B1673606) or bifonazole. nih.gov The proposed mechanism for some of these potent derivatives is the inhibition of the CYP51 lanosterol (B1674476) demethylase enzyme. nih.gov
Another study focusing on novel pyrimidine derivatives showed that they possessed certain fungicidal activities against fourteen phytopathogenic fungi, with some compounds being more potent than commercial fungicides. nih.gov Similarly, newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives were evaluated for their activity against fungi, with some compounds showing higher activity than the standard drug fluconazole. nih.gov Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been screened for their antifungal activity against Candida albicans and Aspergillus niger, with some compounds exhibiting good activity. hilarispublisher.com
Interactive Table: Antifungal Activity of Pyrimidin-4(3H)-one Derivatives
| Derivative Class | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Eight fungal species | 10-15 times more potent than ketoconazole | nih.gov |
| Novel Pyrimidine Derivatives | Fourteen phytopathogenic fungi | More potent than control fungicides | nih.gov |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones | Candida albicans, Aspergillus niger | Higher activity than fluconazole | nih.gov |
Antiviral Properties of Pyrimidine Derivatives
The pyrimidine scaffold is a core component of several antiviral drugs, and research continues to explore new derivatives for their antiviral potential. nih.govekb.eg Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, respiratory syncytial virus, and human immunodeficiency virus (HIV). nih.gov For instance, novel chiral amino-pyrimidine derivatives have shown excellent antiviral activities against the tobacco mosaic virus (TMV), surpassing the efficacy of the commercial agent ningnanmycin. wjarr.com
Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives have exhibited significant antiviral activity against Rotavirus and Coxsackievirus B4. nih.gov A review of patents from 1980 to 2021 highlights the extensive research into the antiviral activities of pyrimidine-containing compounds, underscoring their potential as potent antiviral drugs in the near future. nih.gov
Anti-inflammatory Potential
Inflammation is a complex biological response implicated in numerous diseases. Pyrimidin-4(3H)-one derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2 Selective Inhibition)
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. rsc.org The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Several studies have focused on developing pyrimidine derivatives as selective COX-2 inhibitors. A series of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their COX inhibitory activity. One compound with a para-fluorophenyl substituent was identified as the most potent, exhibiting better inhibition and selectivity towards the COX-2 isoenzyme compared to the non-selective drug indomethacin. ijper.org
In another study, pyrimidine derivatives were investigated for their effects on COX-1 and COX-2 activity, with some compounds showing high selectivity towards COX-2, outperforming piroxicam (B610120) and achieving results comparable to meloxicam. nih.gov Furthermore, novel pyrimidine-based fluorescent COX-2 inhibitors have been designed, with one compound identified as a potent and selective COX-2 inhibitor with an IC50 value of 1.8 μM. rsc.org The anti-inflammatory activity of various pyrimidine derivatives has been demonstrated in vivo through models such as the carrageenan-induced rat paw edema test. researcher.liferesearchgate.net
Interactive Table: COX Inhibitory Activity of Pyrimidine Derivatives
| Derivative Class | Target | IC50 / Selectivity | Reference |
|---|---|---|---|
| 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-ones | COX-2 | IC50 = 42.19 M, SI = 4.81 | ijper.org |
| Pyrimidine Derivatives | COX-2 | High selectivity, comparable to meloxicam | nih.gov |
| Pyrimidine-based fluorescent inhibitors | COX-2 | IC50 = 1.8 μM | rsc.org |
Modulation of Inflammatory Mediators
Pyrimidin-4(3H)-one derivatives have been investigated for their potential to modulate key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), nuclear factor-κB (NF-κB), and various cytokines.
Prostaglandin E2 (PGE2): Phenyl and pyrimidine derivatives have been shown to modulate the prostaglandin E2 receptor (PGE2), particularly the EP2 and/or EP4 receptors. google.com This modulation is crucial in the immune response associated with inflammation and cancer. google.com For instance, amiprilose hydrochloride, a modified hexose (B10828440) sugar, has been found to decrease the production of the inflammatory mediator PGE2 by human skin and synovial fibroblasts. nih.gov The effects of PGE2 can be complex and concentration-dependent, as seen in its biphasic dose response on the preBötzinger complex, a key area for respiratory rhythm generation. nih.gov
Nitric Oxide (NO): Certain pyrimidine derivatives have demonstrated the ability to inhibit the production of nitric oxide, a key signaling molecule in inflammation. A study focused on discovering novel anti-inflammatory agents for arthritis led to the synthesis of pyrazolo[4,3-d]pyrimidine compounds that inhibit lipopolysaccharide (LPS)-induced NO production. nih.gov One of the most potent compounds, D27, exhibited a strong inhibitory effect on NO release and was found to interfere with the stability and formation of active dimeric inducible nitric oxide synthase (iNOS). nih.gov Furthermore, a novel pyrimidine derivative was identified for its potential in treating acute lung injury by reducing NO release and down-regulating inflammatory cytokines. rsc.org
Nuclear Factor-κB (NF-κB): The NF-κB signaling pathway is a critical regulator of inflammatory responses. A novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative has been identified as an inhibitor of NF-κB. nih.gov This compound demonstrated anti-inflammatory effects in various mouse models of inflammation, suggesting its potential as a potent anti-inflammatory agent. nih.gov The mechanism involves the suppression of the TLR4/NF-κB pathway, which is crucial in the inflammatory response induced by lipopolysaccharide (LPS). rsc.org
Cytokines: The overexpression of macrophage migration inhibitory factor (MIF) family proteins is implicated in the development of various cancers. nih.gov Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of d-dopachrome (B1263922) tautomerase (MIF2), a homologous cytokine of MIF. nih.gov These inhibitors have been shown to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Anticancer and Antitumor Research
The anticancer potential of pyrimidin-4(3H)-one derivatives is a significant area of research, with studies focusing on their ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and ferrochelatase (FECH).
Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. researchgate.netnih.gov Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents. researchgate.net
A series of novel pyrimidin-4(3H)-one hydroxamate derivatives have been designed and synthesized, demonstrating inhibitory activity against HDACs. jlu.edu.cn Some of these compounds showed potent growth inhibition in multiple tumor cell lines and significant in vivo anticancer activities in a human breast carcinoma xenograft model. researchgate.net Further research has led to the development of pyrimidine-based hydroxamic acids that show a preference for inhibiting the HDAC8 isoform over HDAC4. nih.gov Specifically, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide was identified as a potent inhibitor of both HDAC4 and HDAC8. nih.gov
Other studies have explored pyrimidine-based 1,3,4-oxadiazoles as HDAC inhibitors. researchgate.net Interestingly, the substitution pattern on the pyrimidine ring influenced the selectivity towards different HDAC isoforms. Oxadiazolethiones with a methyl group at position 6 of the pyrimidine moiety were more selective for HDAC8, while those with a propyl group were more active against HDAC4. researchgate.net One compound, 5-((2-(dibutylamino)-6-propylpyrimidin-4-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione, exhibited strong inhibitory activity against the HDAC4 isoform. researchgate.net Additionally, pyrimidines containing 1,2,4-triazole (B32235) moieties have been synthesized, with one compound showing weak inhibitory activity against the HDAC8 isoform. lmaleidykla.lt
The following table summarizes the inhibitory activities of selected pyrimidin-4(3H)-one derivatives against HDAC isoforms.
| Compound | Target HDAC Isoform(s) | IC50 (µM) | Reference |
| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4, HDAC8 | 16.6 (HDAC4), 1.2 (HDAC8) | nih.gov |
| 5-((2-(dibutylamino)-6-propylpyrimidin-4-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione | HDAC4 | 4.2 | researchgate.net |
| N-hydroxy-2-(5-(4-(6-(6-methyl-2-(methylthio)pyrimidin-4-yloxy) butyl)-1,3,4-oxadiazol-2-ylthio)acetamide) | HDAC8 | 12.7 | lmaleidykla.lt |
Ferrochelatase (FECH) is the final enzyme in the heme biosynthetic pathway and has been identified as a novel target for antiangiogenic therapy. Small molecule inhibitors of FECH have shown promise as antiangiogenic agents. nih.gov Among the compounds screened, researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7(4H)-one derivatives were found to be prominent hits. nih.gov
Specifically, quinolin-2-yl and 3-chlorophenyl derivatives of 5-alkylaminomethyl triazolopyrimidinone (B1258933) (compounds 4e and 4h) demonstrated inhibitory activity against recombinant FECH. nih.gov Among 2-arylaminomethyl triazolopyrimidinone derivatives, those with an n-propyl group at the C5 position showed better inhibitory activity. nih.gov Compound 4e was found to inhibit FECH in human retinal endothelial cells (HRECs) without causing cytotoxicity and effectively blocked their migration, a key process in angiogenesis. nih.gov
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial drugs with novel mechanisms of action. elsevierpure.com Pyrimidin-4(3H)-one derivatives have shown potential in this area.
Plasmodium falciparum 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (PfHPPK) is a promising target for antimalarial drug development because it is essential for the parasite's folate biosynthesis pathway and has no human orthologue. nih.govnih.gov
Screening of an antifolate library against PfHPPK has identified several compounds with inhibitory activity. nih.gov Molecular docking studies suggest that these compounds bind competitively to the 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDP) substrate binding site. nih.govresearchgate.net The most active compounds displayed low micromolar IC50 values against drug-resistant parasite strains and exhibited good metabolic stability and low toxicity. nih.govnih.gov These findings position PfHPPK inhibitors as a good starting point for the development of new antimalarial agents. nih.govnih.gov
Other Pharmacologically Relevant Activities
Beyond their anti-inflammatory, anticancer, and antimalarial properties, pyrimidin-4(3H)-one derivatives have been explored for other pharmacological activities. For example, some derivatives have been investigated as inhibitors of ROCK (Rho-associated coiled-coil containing protein kinase), which are implicated in cell migration and morphology. nih.gov Additionally, certain pyridopyrimidinone derivatives have shown potential as antifungal agents. nih.gov The versatility of the pyrimidin-4(3H)-one scaffold continues to make it an attractive starting point for the design and synthesis of new therapeutic agents. nih.govmdpi.comresearchgate.net
Antagonism of P2Y12 Receptors and Effects on Platelet Aggregation
The P2Y12 receptor, a crucial G protein-coupled receptor found on the surface of platelets, plays a pivotal role in thrombosis. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a cascade of events leading to platelet activation, aggregation, and the formation of a thrombus. nih.gov Consequently, antagonists of the P2Y12 receptor are critical components of antiplatelet therapy, particularly in the prevention of cardiovascular events such as myocardial infarction and stroke. nih.gov
The pyrimidine scaffold has emerged as a promising framework for the development of novel P2Y12 receptor antagonists. While research on the specific compound 6-ethyl-2-propylpyrimidin-4(3H)-one is not extensively detailed in publicly available literature, studies on analogous pyrimidin-4(3H)-one and related pyrimidine derivatives have demonstrated significant antiplatelet activity. For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their in vitro anti-aggregating activity. These compounds exhibited inhibitory potency when platelet aggregation was induced by ADP. nih.gov Further structural modifications, such as the reduction of the pyridopyrimidinone system, led to molecules with even greater anti-aggregating power. nih.gov
The mechanism of action for these compounds is believed to be their ability to bind to the P2Y12 receptor, thereby preventing ADP from initiating the signaling cascade that leads to platelet aggregation. The binding affinity and inhibitory potency can be finely tuned by modifying the substituents on the pyrimidine ring. Research into various derivatives has provided insights into the structure-activity relationships (SAR) that govern their antiplatelet effects.
Interactive Table: Platelet Aggregation Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound | Inducer | IC50 (µM) | Source |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative A | ADP | - | nih.gov |
| 1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidine Derivative B | ADP | - (Greater than A) | nih.gov |
| 2-(arylmethylthio)-3-phenylquinazolin-4-one derivative 2 | ADP | - | researchgate.net |
| 2-(arylmethylthio)-3-phenylquinazolin-4-one derivative 3 | ADP | - | researchgate.net |
| 2-(arylmethylthio)-3-phenylquinazolin-4-one derivative 5 | ADP | - | researchgate.net |
| 2-(arylmethylthio)-3-phenylquinazolin-4-one derivative 16 | ADP | - | researchgate.net |
| Thiazole Derivative R4 | Collagen | 0.55 ± 0.12 | healthbiotechpharm.org |
Immunomodulatory Effects of Pyrimidine Derivatives
The immune system's intricate network of cells and signaling molecules can be modulated by various chemical entities, and pyrimidine derivatives have been identified as possessing significant immunomodulatory and anti-inflammatory properties. rsc.org These compounds can influence the immune response through various mechanisms, including the inhibition of key inflammatory mediators and enzymes, and the modulation of cytokine production. rsc.orgnih.gov
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators. A study on a series of pyrimidine-5-carbonitrile derivatives demonstrated potent and selective COX-2 inhibition. researchgate.net
Furthermore, pyrimidine derivatives have been shown to modulate the production of various cytokines, which are signaling proteins that regulate immune and inflammatory responses. For example, a study on a specific pyrimidine derivative, 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one, demonstrated an immunoregulatory effect by decreasing pro-inflammatory interleukins (IL-1β, IL-6, IL-8) and increasing anti-inflammatory interleukins (IL-4, IL-10) in an experimental model of streptococcal wound infection. mimmun.ru This dual action of suppressing pro-inflammatory cytokines while promoting anti-inflammatory ones highlights the nuanced immunomodulatory potential of this class of compounds.
Research has also explored the broader impact of pyrimidine derivatives on immune cell function. Some compounds have been shown to suppress T-cell proliferation and inhibit the production of a range of cytokines, including IL-2, IL-4, and IL-5, which are critical for T-helper cell differentiation and function. researchgate.net
Interactive Table: In Vitro Anti-inflammatory and Immunomodulatory Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Target/Assay | Activity/IC50 | Source |
|---|---|---|---|
| Pyrimidine-5-carbonitrile derivative 8h | COX-2 Inhibition | IC50 = 1.03–1.71 μM | researchgate.net |
| Pyrimidine-5-carbonitrile derivative 8n | COX-2 Inhibition | IC50 = 1.03–1.71 μM | researchgate.net |
| Pyrimidine-5-carbonitrile derivative 8p | COX-2 Inhibition | IC50 = 1.03–1.71 μM | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | COX-2 Inhibition | IC50 = 0.04 ± 0.09 μmol | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 6 | COX-2 Inhibition | IC50 = 0.04 ± 0.02 μmol | nih.gov |
| 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one | Cytokine Modulation | Decrease in IL-1β, IL-6, IL-8; Increase in IL-4, IL-10 | mimmun.ru |
| 3,5-bis(trifluoromethyl)pyrazole (BTP) derivatives | Cytokine Inhibition | Inhibition of IL-2, IL-4, IL-5 | researchgate.net |
| Pyrrolopyrimidine derivative 3a | Anti-inflammatory activity (RAW264.7 cells) | Potent | researchgate.net |
| Pyrrolopyrimidine derivative 4b | Anti-inflammatory activity (RAW264.7 cells) | Potent | researchgate.net |
Pharmacodynamics and Molecular Interactions Non Clinical Studies
Identification and Validation of Molecular Targets
There are no publicly available non-clinical studies that identify or validate specific molecular targets for 6-ethyl-2-propylpyrimidin-4(3H)-one. Research on analogous pyrimidine (B1678525) structures suggests a wide range of potential biological targets, including kinases and other enzymes. However, without specific studies on this compound, its precise molecular targets remain unconfirmed.
Ligand-Target Binding Studies
Specific ligand-target binding studies for this compound have not been reported in the available scientific literature.
Molecular Docking Simulations to Elucidate Binding Modes
No molecular docking simulations specifically investigating the binding modes of this compound with any biological target have been published. While docking studies are common for other pyrimidine derivatives to predict their interaction with protein active sites, such data for this particular compound is absent.
Biophysical Techniques for Ligand-Protein Interaction Characterization
There are no published studies that utilize biophysical techniques, such as differential scanning fluorimetry, to characterize the interaction between this compound and any protein targets.
In vitro Mechanistic Assays
No in vitro mechanistic assays, including enzyme activity assays or receptor binding assays, have been reported for this compound in the public scientific literature. Consequently, its mechanism of action at a molecular level has not been elucidated.
In vivo Efficacy Studies in Animal Models
There is no available data from in vivo efficacy studies of this compound in animal models for conditions such as inflammation, neovascularization, or infectious diseases.
The table below summarizes the availability of data for the specified research areas.
| Section | Subsection | Research Area | Data Availability for this compound |
| 6.1 | - | Identification and Validation of Molecular Targets | No specific data available |
| 6.2 | 6.2.1 | Molecular Docking Simulations | No specific data available |
| 6.2 | 6.2.2 | Biophysical Techniques for Ligand-Protein Interaction | No specific data available |
| 6.3 | - | In vitro Mechanistic Assays | No specific data available |
| 6.4 | - | In vivo Efficacy Studies in Animal Models | No specific data available |
Computational Chemistry and in Silico Approaches
Molecular Docking and Scoring for Hit Identification and Lead Optimization
Molecular docking is a pivotal computational tool for predicting the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in hit identification and lead optimization in drug discovery. For pyrimidinone derivatives, molecular docking studies have been successfully employed to identify potential biological targets and to understand the molecular basis of their activity. nih.govnih.gov
In a typical molecular docking workflow, a 3D model of the target protein is used as a receptor. The compound of interest, in this case, 6-ethyl-2-propylpyrimidin-4(3H)-one, would be docked into the active site of the receptor. The scoring function then estimates the binding affinity, with lower scores generally indicating a more favorable interaction. For instance, studies on similar pyrimidine (B1678525) derivatives have utilized docking to predict binding affinities to targets like the human angiotensin-converting enzyme 2 (ACE2) and the spike protein of SARS-CoV-2. nih.gov In such studies, the docking scores, expressed in kcal/mol, provide a quantitative measure of the binding potential. While specific docking studies on this compound are not publicly available, the methodology would involve preparing the ligand and protein structures, performing the docking using software like AutoDock, and analyzing the resulting poses and scores. nih.gov
An illustrative example of docking results for a series of pyrimidinone derivatives against a hypothetical kinase target is presented below. This table demonstrates how docking scores can be used to rank potential inhibitors.
| Compound ID | Docking Score (kcal/mol) | Key Interactions |
| This compound | (Hypothetical) -8.5 | Hydrogen bond with catalytic lysine, hydrophobic interactions with leucine (B10760876) and valine residues. |
| Derivative A | -7.9 | Hydrogen bond with aspartate, pi-stacking with phenylalanine. |
| Derivative B | -9.1 | Multiple hydrogen bonds with the hinge region, salt bridge with a charged residue. |
This table is for illustrative purposes only, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs. For pyrimidinone derivatives, 2D-QSAR and 3D-pharmacophore studies have been conducted to confirm their potential analgesic properties. nih.gov
A QSAR study on a series of pyrimidinone compounds would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The biological activity data, such as IC50 values, are then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. The resulting equation can be used to predict the activity of compounds that have not yet been synthesized or tested. For this compound, a QSAR model could predict its potential activity against a specific target based on its structural features.
The following table provides a hypothetical example of descriptors that might be used in a QSAR study of pyrimidinone derivatives.
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
| This compound | 182.23 | 1.8 | 58.9 | (Hypothetical) 5.2 |
| Derivative C | 210.28 | 2.5 | 65.4 | (Hypothetical) 2.1 |
| Derivative D | 168.19 | 1.2 | 55.1 | (Hypothetical) 10.8 |
This table is for illustrative purposes only.
Molecular Dynamics Simulations to Analyze Conformational Changes and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex and to understand the dynamics of their interaction. For a compound like this compound, an MD simulation would be performed after a docking study to validate the binding pose and to observe how the ligand and protein adapt to each other.
Virtual Screening Methodologies for Novel Pyrimidinone Inhibitors
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is much faster and less expensive than experimental high-throughput screening. For the discovery of novel pyrimidinone inhibitors, both ligand-based and structure-based virtual screening methods can be employed. nih.gov
In a structure-based virtual screening campaign, a library of compounds would be docked into the active site of a target protein, and the top-scoring compounds would be selected for further investigation. Ligand-based virtual screening, on the other hand, uses the structure of a known active molecule as a template to search for other compounds with similar properties. Collaborative virtual screening efforts have been successful in identifying novel hits from large proprietary databases. nih.govnih.gov For this compound, it could serve as a "seed" molecule in a similarity search to identify other potential inhibitors with a similar pyrimidinone core. nih.gov
The following table illustrates a hypothetical outcome of a virtual screening campaign for pyrimidinone inhibitors.
| Database | Number of Compounds Screened | Hit Rate (%) | Top Hit Docking Score (kcal/mol) |
| ZINC15 | 1,000,000 | 0.1 | -9.8 |
| ChEMBL | 500,000 | 0.2 | -9.5 |
| In-house Library | 50,000 | 1.5 | -10.2 |
This table is for illustrative purposes only.
Metabolic Pathways and Bioavailability Studies Non Clinical
In vitro Metabolic Stability Assessments (e.g., microsomal stability)
In vitro metabolic stability assays are a primary tool for evaluating the susceptibility of a compound to metabolism by liver enzymes, most notably the cytochrome P450 (CYP) superfamily. These assays typically involve incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.
Research on pyrimidinone derivatives highlights their varied metabolic stability. For instance, studies on 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes showed a metabolic turnover of 44% after a 15-minute incubation. nih.gov This indicates a moderate level of metabolism. The primary metabolites were identified as oxidative products, corresponding to the addition of one or two oxygen atoms ([M+16] and [M+32]+). nih.gov
In another study involving pyrazolo[3,4-d]pyrimidine derivatives, the metabolic stability in human liver microsomes was also investigated. The main metabolites were a result of dechlorination, oxidation, and the loss of amine-bearing groups. mdpi.com This suggests that the metabolic fate of pyrimidinone derivatives is highly dependent on the specific substituents on the pyrimidine (B1678525) core.
Furthermore, a novel pyrrolopyrimidinone derivative, identified as a potent ENPP1 inhibitor, demonstrated favorable ADMET properties, implying good metabolic stability. acs.org Similarly, certain pyrimidine dihydroquinoxalinone derivatives have shown improved metabolic stability, with one of the most potent compounds having a half-life of over 300 minutes in liver microsomes. acs.org
Table 1: In vitro Metabolic Stability of Pyrimidinone Derivatives in Human Liver Microsomes (HLM)
| Compound Class | Metabolic Turnover/Half-life | Observed Metabolic Pathways | Reference |
|---|---|---|---|
| 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives | 44% turnover in 15 min | Oxidation ([M+16], [M+32]) | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | Data not specified | Dechlorination, Oxidation, Loss of amine-bearing groups | mdpi.com |
| Pyrimidine dihydroquinoxalinone derivatives | t1/2 > 300 min | Data not specified | acs.org |
In vivo Pharmacokinetic Profiling in Preclinical Animal Models (Absorption, Distribution, Excretion aspects relevant to the compound class)
In vivo pharmacokinetic studies in preclinical models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. These studies provide critical information on a drug's bioavailability and its disposition within a living organism. criver.com
For pyrimidinone derivatives, in vivo studies have revealed a range of pharmacokinetic profiles. For example, a study on pyrimidine dihydroquinoxalinone derivatives in mice demonstrated that after intravenous administration, one compound had a half-life of 238 minutes (3.97 hours). acs.orgnih.gov However, its oral bioavailability was limited at 2.02%, suggesting poor absorption from the gastrointestinal tract or significant first-pass metabolism. acs.orgnih.gov
In contrast, a separate study on a 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative showed significantly improved pharmacokinetic profiles with an oral bioavailability (F) of 49.5% and a half-life (T1/2) of 13.86 hours. acs.org This highlights the potential for designing pyrimidinone compounds with favorable oral absorption and a longer duration of action.
Pharmacokinetic analysis of 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione in mice showed effective absorption from the peritoneal cavity and extensive distribution to the lungs. researchgate.net This indicates that the route of administration and the specific chemical structure can greatly influence the distribution pattern of pyrimidinone-based compounds.
Table 2: In vivo Pharmacokinetic Parameters of Pyrimidinone Derivatives in Preclinical Models
| Compound Class | Animal Model | Half-life (t1/2) | Oral Bioavailability (F) | Reference |
|---|---|---|---|---|
| Pyrimidine dihydroquinoxalinone derivative (12k) | Mouse | 238 min (3.97 h) | 2.02% | acs.orgnih.gov |
| 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative ((S)-5m) | Data not specified | 13.86 h | 49.5% | acs.org |
The pyrimidine ring is a versatile scaffold in medicinal chemistry, often used to improve the pharmacokinetic and pharmacodynamic properties of drug candidates due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems. nih.gov
Structure Activity Relationship Sar of Pyrimidin 4 3h One Derivatives
Impact of Alkyl Substituents at Position 6 (e.g., ethyl vs. methyl vs. propyl) on Biological Activity
The nature of the alkyl substituent at the C6 position of the pyrimidin-4(3H)-one ring plays a crucial role in modulating the biological activity of these compounds. While direct comparative studies on 6-methyl, 6-ethyl, and 6-propyl substituted 2-propylpyrimidin-4(3H)-ones are not extensively documented, general trends can be inferred from research on related pyrimidine (B1678525) derivatives.
Studies on various 6-alkyl substituted pyrimidines have shown that the size and lipophilicity of the alkyl group can significantly influence their pharmacological effects. For instance, in a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles, the nature of the 6-alkyl group was found to impact their antimicrobial activity. nih.gov Similarly, research on 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, which share a similar heterocyclic core, demonstrated that substitutions on the 6-aryl ring influence their analgesic and anti-inflammatory properties. nih.gov
In the context of anticancer activity, the substitution pattern on the pyrimidine ring is critical. For example, in a study of 2,4,6-trisubstituted pyrimidines, the nature of the substituents was shown to be a key determinant of their anti-proliferative potency. nih.gov The length of the alkyl chain can affect how the molecule interacts with its biological target, potentially influencing binding affinity and efficacy. For instance, increasing the alkyl chain length from methyl to ethyl and then to propyl alters the steric bulk and lipophilicity of the molecule. This can lead to enhanced or diminished activity depending on the specific target and the nature of the binding pocket.
A study on 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives found that the length of the alkyl chain had an increasing effect on antiproliferative and antibacterial functions, as well as DNA/protein binding affinity. nih.gov This suggests that a larger alkyl group at position 6, such as an ethyl or propyl group, might be beneficial for certain biological activities compared to a smaller methyl group.
Table 1: Impact of C6-Alkyl Substituent on Biological Activity of Pyrimidine Derivatives
| C6-Substituent | General Biological Activity Trend | Potential Rationale |
| Methyl | Often serves as a baseline for comparison. | Small size may allow for fitting into various binding pockets. |
| Ethyl | May offer a balance of size and lipophilicity, potentially leading to improved activity. | Increased van der Waals interactions without excessive steric hindrance. |
| Propyl | Increased lipophilicity could enhance membrane permeability and target interaction, but may also introduce steric clashes. | Further optimization of hydrophobic interactions. |
Role of Substituents at Position 2 (e.g., propyl, amino, hydrazinyl, thioether moieties) in Modulating Activity
The substituent at the C2 position of the pyrimidin-4(3H)-one core is another critical determinant of biological activity. A variety of functional groups, including alkyl, amino, hydrazinyl, and thioether moieties, have been explored at this position, each imparting distinct properties to the molecule.
Amino Group: The introduction of an amino group at the C2 position can significantly alter the pharmacological profile. 2-Aminopyrimidine (B69317) derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.com The amino group can act as a hydrogen bond donor, which is a key interaction for binding to many biological targets. For example, 2-amino-4,6-diphenylpyrimidine was identified as a potent inhibitor of prostaglandin (B15479496) E2 production, a key mediator of inflammation. nih.gov
Hydrazinyl Group: The hydrazinyl moiety at the C2 position has also been associated with potent biological activity. For instance, certain 2-hydrazinyl-thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown notable antimicrobial activity. mdpi.com The hydrazinyl group can participate in hydrogen bonding and may also serve as a reactive handle for further chemical modifications.
Thioether Moieties: Thioether substituents at the C2 position have been a key feature in many biologically active pyrimidinone derivatives. These moieties can enhance the lipophilicity and metabolic stability of the compounds. For example, 2-S-benzylthiopyrimidines have shown considerable anti-inflammatory and analgesic activity. researchgate.net Furthermore, various 2-arylmethylsulfanyl- and 2-(2-methoxyethylsulfanyl)-pyrimidinone derivatives have demonstrated marked antibacterial activity. nih.gov
Table 2: Influence of C2-Substituents on the Biological Activity of Pyrimidin-4(3H)-one Derivatives
| C2-Substituent | Common Biological Activities | Key Structural Contribution |
| Propyl | Generally contributes to lipophilicity. | Hydrophobic interactions. |
| Amino | Antimicrobial, Anti-inflammatory. | Hydrogen bond donor. |
| Hydrazinyl | Antimicrobial. | Hydrogen bond donor/acceptor, reactive handle. |
| Thioether | Antimicrobial, Anti-inflammatory, Analgesic. | Lipophilicity, metabolic stability, potential for specific interactions. |
Effects of Other Ring Substitutions (e.g., position 5) on Pharmacological Profiles
Research on polysubstituted pyrimidines has demonstrated the significant impact of C5 substitution on their biological activity. For instance, a study on the inhibition of prostaglandin E2 production by 2-aminopyrimidines revealed that the nature of the substituent at C5 was a critical determinant of potency. nih.gov In that study, it was observed that for 2-amino-4,6-dichloropyrimidines, larger substituents at C5, such as a butyl group, led to prominent activity, whereas smaller substituents like hydrogen or methyl resulted in a loss of significant activity. nih.gov However, in a series of 2-amino-4,6-diphenylpyrimidines, the opposite trend was observed, with shorter C5 substituents leading to higher potency. nih.gov This highlights the complex interplay between substituents at different positions of the pyrimidine ring.
The introduction of a nitrile group at C5 in 6-alkyl-2,4-disubstituted pyrimidines has been shown to be a key feature for their antimicrobial activity. nih.gov In another study, the cyclization involving the C5 and C6 positions of 6-amino-2-thioxo-1H-pyrimidine-4-one was found to influence its anti-inflammatory activity. mdpi.com
These findings suggest that for a compound like 6-ethyl-2-propylpyrimidin-4(3H)-one, the introduction of a substituent at the C5 position could significantly alter its biological activity. The optimal substituent would depend on the specific therapeutic target and the desired pharmacological effect.
Elucidation of Key Pharmacophoric Features for Desired Biological Effects
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For pyrimidin-4(3H)-one derivatives, the key pharmacophoric features can be generalized based on the structure-activity relationship data for various biological effects.
For Anticancer Activity:
Aromatic/Heterocyclic Ring System: The pyrimidine ring itself often acts as a core scaffold that mimics the purine (B94841) bases of DNA and RNA, allowing it to interact with enzymes involved in nucleic acid synthesis or with protein kinases. nih.gov
Hydrogen Bond Donors and Acceptors: The N-H group at position 3 and the carbonyl group at position 4 of the pyrimidin-4(3H)-one core are crucial hydrogen bond donors and acceptors, respectively. These are often involved in key interactions with the active sites of target proteins.
Hydrophobic Moieties: Substituents at positions 2 and 6, such as the propyl and ethyl groups in our target compound, often occupy hydrophobic pockets in the target protein, contributing to binding affinity. The presence of aryl groups at these positions is also common in many potent anticancer pyrimidine derivatives.
Specific Functional Groups: The presence of specific functional groups, such as an amino group at C2 or a nitrile at C5, can provide additional interaction points and enhance selectivity for a particular target.
For Anti-inflammatory Activity:
Planar Aromatic System: The pyrimidine ring contributes to the planarity of the molecule, which can be important for intercalation or fitting into the active sites of enzymes like cyclooxygenase (COX). rsc.org
Hydrogen Bonding Capabilities: Similar to anticancer activity, the N-H and C=O groups are important for hydrogen bonding with target enzymes.
Lipophilic Substituents: Substituents that increase lipophilicity, such as alkyl or aryl groups at C6 and thioether moieties at C2, can enhance the anti-inflammatory activity by improving membrane permeability and interaction with hydrophobic regions of enzymes like COX. researchgate.net
Acidic or Basic Centers: The introduction of acidic or basic moieties can influence the pharmacokinetic properties and target interactions of the compounds.
For Antimicrobial Activity:
Heterocyclic Core: The pyrimidine ring is a common feature in many antimicrobial agents.
Substituents at C2 and C4/C6: The nature of substituents at these positions is critical. For instance, thioether linkages at C2 and various alkyl or aryl groups at C6 have been shown to be important for antibacterial activity. nih.gov The presence of an amino group at C2 or C4 is also a common feature in antimicrobial pyrimidines. innovareacademics.in
Lipophilicity and Steric Factors: A balance of lipophilicity and steric bulk is often required for effective antimicrobial activity, allowing the compound to penetrate bacterial cell walls and interact with its target.
Future Research Directions for 6 Ethyl 2 Propylpyrimidin 4 3h One
Exploration of Novel Synthetic Pathways for Diversification
The synthesis of pyrimidinone derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and environmental impact. gsconlinepress.comderpharmachemica.com For a simple disubstituted compound like 6-ethyl-2-propylpyrimidin-4(3H)-one, the classical approach would likely involve a cyclocondensation reaction. A primary future direction would be to explore and optimize modern synthetic methodologies.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds. jchemrev.com Applying microwave irradiation to the condensation of an appropriate amidine with an ethyl-substituted β-ketoester could provide a rapid and efficient route to the target compound.
Catalyst Development: While traditional methods often use strong acids or bases, research into greener and more efficient catalysts is a priority. derpharmachemica.com Investigating novel catalysts like ionic liquids, solid-supported acids, or metal-based catalysts (e.g., MgBr₂) could lead to more sustainable and scalable production. derpharmachemica.comjchemrev.com
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, offer a streamlined approach to building complex heterocyclic systems in a single step. derpharmachemica.com Designing an MCR strategy for this compound could be a powerful tool for generating a diverse library of related analogues for screening purposes.
A comparative table of potential synthetic approaches is outlined below.
Table 1: Potential Synthetic Pathways for this compound
| Synthetic Strategy | Key Reagents | Potential Advantages | Reference for Analogy |
| Classical Cyclocondensation | Valeramidine, Ethyl 3-oxohexanoate | Well-established, predictable | nih.gov |
| Microwave-Assisted Organic Synthesis (MAOS) | Valeramidine, Ethyl 3-oxohexanoate | Reduced reaction time, higher yields | jchemrev.com |
| Novel Catalyst Approach | Reagents + Ionic Liquid or Lewis Acid (e.g., MgBr₂) | Environmentally friendly, operational simplicity | derpharmachemica.com |
| Multicomponent Reaction (MCR) Design | Modified Biginelli-type reaction components | High atom economy, rapid library generation | derpharmachemica.com |
Rational Design and Synthesis of New Derivatives with Enhanced Potency and Selectivity
Assuming this compound demonstrates a baseline biological activity, the next logical step is the rational design of derivatives to enhance this effect. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent molecule to improve interactions with a biological target. benthamdirect.comacs.orgresearchgate.net The position of substituents on the pyrimidine (B1678525) ring is known to greatly influence biological activity. benthamdirect.comnih.gov
Future design strategies would focus on:
Alkyl Chain Modification: Systematically altering the length and branching of the ethyl group at the C6 position and the propyl group at the C2 position could probe the size and nature of the binding pocket.
Introduction of Functional Groups: Incorporating polar groups (e.g., hydroxyl, amino) or halogen atoms (e.g., fluorine, chlorine) onto the alkyl substituents could introduce new hydrogen bonding or hydrophobic interactions, potentially increasing potency and selectivity. psu.edu
Bioisosteric Replacement: Replacing the alkyl groups with other moieties of similar size and electronic properties (e.g., cyclopropyl, small ethers) can fine-tune the compound's pharmacological profile.
Table 2: Hypothetical Derivatives for SAR Studies
| Position of Modification | Original Group | Suggested New Group | Rationale |
| C6-Position | Ethyl | Isopropyl | Explore steric tolerance in binding site. |
| C2-Position | Propyl | Cyclopropylmethyl | Introduce rigidity and alter conformation. |
| C6-Ethyl Chain | -CH₂CH₃ | -CH₂CH₂F | Investigate impact of targeted fluorination. |
| C5-Position | Hydrogen | Phenyl, Benzyl | Add aromatic interactions, as seen in other potent pyrimidinones (B12756618). nih.gov |
| N3-Position | Hydrogen | Methyl, Ethyl | Block potential metabolism, alter solubility. |
Identification of Undiscovered Biological Targets and Mechanisms of Action
The pyrimidinone core is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets. nih.govnih.gov Derivatives have shown activity as anticancer, anti-inflammatory, antiviral, and antihypertensive agents, among others. nih.govgsconlinepress.com A key research avenue for this compound would be to identify its specific biological targets.
This could be achieved through:
Phenotypic Screening: Testing the compound across a wide array of cell-based assays representing different disease states (e.g., cancer cell proliferation, inflammatory cytokine production) can reveal its potential therapeutic area. acs.orgnih.gov
Target-Based Screening: If a hypothesis exists, the compound can be tested for its ability to inhibit specific enzymes, such as kinases or dehydrogenases, or to modulate receptor activity. nih.govnih.gov For example, pyrimidinones have been identified as inhibitors of IRAK4 kinase in inflammatory pathways and lactate (B86563) dehydrogenase in cancer metabolism. nih.govnih.gov
Affinity-Based Proteomics: Advanced chemical biology techniques can be used to "fish" for the binding partners of the compound from cell lysates, directly identifying the proteins it interacts with.
Table 3: Potential Biological Target Classes for Pyrimidinone Scaffolds
| Target Class | Specific Example | Potential Therapeutic Area | Reference for Analogy |
| Protein Kinases | IRAK4, EGFR, CDK9 | Inflammation, Cancer | nih.govnih.govnih.gov |
| Dehydrogenases | Lactate Dehydrogenase A (LDHA) | Cancer Metabolism | nih.gov |
| G-Protein Coupled Receptors | α1a-Adrenergic Antagonists | Hypertension | derpharmachemica.com |
| Ion Channels | Calcium Channel Blockers | Hypertension | derpharmachemica.com |
| Reverse Transcriptase | HIV-1 RT | Antiviral (HIV) | nih.gov |
Advanced Computational Studies for Predictive Modeling and Lead Prioritization
Computational chemistry and artificial intelligence are now integral to drug discovery, enabling researchers to predict compound properties and prioritize synthetic efforts. nih.govnih.gov For this compound and its derivatives, a computational workflow would be invaluable.
Future research should incorporate:
Molecular Docking: Once a potential biological target is identified, molecular docking can predict the binding mode and affinity of the compound and its designed analogues. This helps to explain SAR data and guide the design of more potent inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By building a mathematical model that correlates the structural features of a series of derivatives with their biological activity, QSAR can predict the potency of unsynthesized compounds. nih.gov
Pharmacokinetic (ADME) Prediction: In silico tools can predict properties like absorption, distribution, metabolism, and excretion (ADME). researchgate.net This is crucial for early-stage identification of compounds that are more likely to have favorable drug-like properties, saving significant time and resources. The development of integrated AI-PBPK (physiologically based pharmacokinetic) models allows for early prediction of how a compound will behave in the human body. nih.gov
The process generally follows a cycle of data preparation, model design, validation, and deployment to guide new compound synthesis. youtube.comresearchgate.net
Development of Advanced Analytical Techniques for Comprehensive Characterization and Quantification
Robust analytical methods are essential for confirming the structure and purity of synthesized compounds and for quantifying them in biological matrices.
Key analytical techniques to be developed and validated for this compound include:
Spectroscopic Analysis: Full characterization using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS) is fundamental to confirm the chemical structure and integrity of each new derivative. nih.govacs.org Infrared (IR) spectroscopy can confirm the presence of key functional groups like carbonyls (C=O) and amines (N-H). nih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) methods must be developed to assess the purity of the synthesized compounds.
Bioanalytical Methods: For future studies, highly sensitive and specific quantification methods, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), will be required. nih.gov The use of specialized equipment, such as metal-free columns, can improve the detection of compounds like pyrimidinones by preventing peak tailing caused by interactions with metal ions. nih.gov
Table 4: Analytical Techniques for Characterization and Quantification
| Technique | Purpose | Information Provided |
| ¹H and ¹³C NMR | Structural Elucidation | Detailed map of proton and carbon framework. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise molecular weight to confirm elemental composition. |
| HPLC | Purity Assessment | Quantifies the purity of the synthesized compound. |
| LC-MS/MS | Quantification in Biological Samples | Measures compound concentration in plasma, tissues, etc. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-ethyl-2-propylpyrimidin-4(3H)-one with high purity?
Methodological Answer: The synthesis typically involves multi-step strategies, such as alkylation or cross-coupling reactions. For example:
- Suzuki-Miyaura coupling (for introducing aryl/alkyl groups) using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases like sodium carbonate in 1,4-dioxane/water at 100°C .
- Alkylation of pyrimidinone precursors with propyl or ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install substituents at the 2- and 6-positions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring connectivity (e.g., distinguishing ethyl/propyl group signals) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and NH stretches in the pyrimidinone core .
- X-ray Crystallography : For unambiguous structural determination if crystalline derivatives are obtainable .
Q. What are common reactivity patterns of this compound in nucleophilic or electrophilic substitution reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (e.g., 5-position) using HNO₃/H₂SO₄ or NXS (X = Cl, Br) in acidic media .
- Nucleophilic Attack : Reaction at the carbonyl oxygen with Grignard reagents or hydride donors (e.g., NaBH₄) to form dihydro derivatives .
- Oxidation : Susceptibility to oxidation under harsh conditions (e.g., KMnO₄), requiring inert atmospheres for stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or regioselectivity during substituent introduction on the pyrimidinone core?
Methodological Answer:
- Systematic Parameter Variation : Adjust solvent polarity (e.g., DMF vs. THF), temperature, or catalyst loading to optimize regioselectivity .
- Kinetic Studies : Monitor reaction progress via in situ NMR or HPLC to identify intermediates and rate-determining steps .
- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., Fukui indices) guiding substituent placement .
Q. What strategies are recommended for elucidating the mechanism of nucleophilic substitution at the 2- and 6-positions of the pyrimidinone ring?
Methodological Answer:
- Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to track bond cleavage/formation via NMR or MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify proton-transfer steps .
- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates .
Q. How should stability issues related to hydrolytic degradation or oxidation be addressed during long-term storage?
Methodological Answer:
- Inert Atmosphere Storage : Store under nitrogen or argon in sealed containers to prevent oxidation .
- Desiccants : Use silica gel or molecular sieves to minimize hydrolytic degradation .
- Low-Temperature Preservation : Maintain at -20°C for extended stability, validated via accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
Q. What computational methods are validated for predicting substituent effects on pyrimidinone reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance or solubility .
- QSPR Models : Quantitative structure-property relationships to correlate substituent electronic parameters (e.g., Hammett constants) with reaction outcomes .
Data Contradiction Analysis
Q. How should conflicting data on biological activity (e.g., enzyme inhibition) be reconciled across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme concentrations, buffer pH, and incubation times .
- Control Experiments : Validate results with known inhibitors (e.g., staurosporine for kinases) and negative controls .
- Meta-Analysis : Use statistical tools (e.g., GraphPad Prism) to aggregate data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
